2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
Chemical Structure: The compound features an indole core substituted with a trifluoromethyl (-CF₃) group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4. Its molecular formula is C₁₆H₁₇BF₃NO₂, with a molecular weight of 335.12 g/mol (CAS: 837392-61-7).
Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)10-5-6-11-9(7-10)8-12(20-11)15(17,18)19/h5-8,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTJALSAZJUXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139684 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-61-7 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837392-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound 2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a derivative of indole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₆B F₃N O₂
- Molecular Weight : 272.07 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable indole derivative under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.
Antitumor Activity
Recent studies have indicated that compounds containing the indole structure exhibit significant antitumor activity. For instance:
- In Vitro Studies : The compound has been tested against various cancer cell lines such as HeLa and MDA-MB-231. Results showed that it possesses potent antiproliferative effects with IC₅₀ values comparable to established chemotherapeutics .
Neuropharmacological Effects
Indoles are known to interact with serotonin receptors. Preliminary studies suggest that derivatives similar to this compound may influence serotonin receptor activity, potentially leading to antidepressant effects .
The proposed mechanism for the biological activity of this compound involves:
- Receptor Binding : Interaction with serotonin receptors (e.g., 5-HT₁A and 5-HT₂A).
- Signal Transduction Modulation : Alteration in intracellular signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of indole derivatives in clinical settings:
- Case Study on Antidepressant Activity :
- Anticancer Efficacy :
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. Researchers have been investigating indole derivatives for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives with trifluoromethyl substitutions exhibited significant cytotoxic activity against various cancer cell lines. The incorporation of the dioxaborolane moiety further enhanced the selectivity towards cancer cells while reducing toxicity to normal cells.
Material Science
The compound has also found applications in material science, particularly in developing new polymers and coatings. The unique properties imparted by the trifluoromethyl and dioxaborolane groups make it suitable for creating materials with enhanced thermal stability and chemical resistance.
Data Table: Properties of Coatings Developed with this Compound
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Chemical Resistance | Excellent against solvents |
| Flexibility | High |
Agricultural Chemistry
In agricultural chemistry, compounds similar to 2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole are being explored as potential agrochemicals. The trifluoromethyl group can enhance the efficacy of pesticides by improving their absorption and retention in plant tissues.
Case Study : Research conducted on a related compound demonstrated that trifluoromethylated indoles significantly improved pest resistance in crops while minimizing environmental impact compared to traditional pesticides.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- The trifluoromethyl group in the target compound increases steric bulk and electron-withdrawing effects compared to methyl or fluorine substituents, accelerating cross-coupling reactions.
- Fluorine analogs (e.g., 6-Fluoro) exhibit moderated reactivity but improved metabolic stability in medicinal applications.
Catalytic Systems :
Physicochemical Properties
| Property | Target Compound | 2-Methyl-5-Boronate | 6-Fluoro-5-Boronate |
|---|---|---|---|
| LogP | 3.8 | 2.9 | 3.1 |
| Aqueous Solubility | Low (~10 μM) | Moderate (~50 μM) | Low (~15 μM) |
| Thermal Stability | >150°C | >130°C | >140°C |
Notes:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into 2-trifluoromethyl-1H-indole?
- The boronate ester is typically introduced via Miyaura borylation, where halogenated indole precursors (e.g., bromo- or iodo-substituted) react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). For example, Suzuki-Miyaura coupling precursors require anhydrous conditions and inert atmospheres to prevent boronate hydrolysis .
- Key step: Use Pd-catalyzed cross-coupling under reflux in THF or dioxane, followed by purification via column chromatography (70:30 ethyl acetate/hexane) to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise?
- 1H/13C NMR : Assign signals for the indole core, trifluoromethyl group (δ ~110-120 ppm in 19F NMR), and dioxaborolane protons (δ ~1.3 ppm for methyl groups). Quadrupolar broadening from boron may obscure adjacent carbons in 13C NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with high mass accuracy (<5 ppm error).
- TLC : Monitor reaction progress using fluorescent indicators and ethyl acetate/hexane systems .
Q. How should this compound be stored to maintain stability?
- Boronate esters hydrolyze in moisture. Store under inert gas (N₂/Ar) at -20°C in sealed vials with molecular sieves. Use anhydrous solvents (e.g., THF, DMF) for reactions .
Advanced Research Questions
Q. How do electronic effects of the 2-trifluoromethyl group influence Suzuki-Miyaura cross-coupling efficiency?
- The electron-withdrawing CF₃ group activates the indole’s 5-position for electrophilic substitution but may reduce oxidative addition efficiency in Pd catalysis. Optimize using bulky ligands (e.g., SPhos) to stabilize the Pd center and enhance coupling yields with aryl halides .
- Case study: For similar indole-boronate derivatives, coupling with 4-bromotoluene achieved 70-85% yield at 80°C in toluene/EtOH (3:1) with Pd(PPh₃)₄ and Na₂CO₃ .
Q. How to resolve contradictions in NMR data, such as missing signals for boron-attached carbons?
- Boron’s quadrupolar moment broadens 13C NMR signals for directly bonded carbons. Use DEPT-135 or HSQC to infer connectivity indirectly. For ambiguous 1H signals (e.g., overlapping indole protons), employ 2D NMR (COSY, NOESY) or variable-temperature NMR .
Q. What computational methods predict reactivity trends for this compound in C–H functionalization?
- DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the HOMO localizes on the indole’s π-system, while the LUMO is influenced by the CF₃ group, guiding site-selective alkylation or arylation .
Methodological Notes
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients. For trace impurities, recrystallize from ethanol/water mixtures .
- Reaction Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to enhance coupling yields .
- Handling : Conduct reactions in flame-dried glassware under argon. Quench unreacted boronate with aqueous NH₄Cl to prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
